molecular formula C17H20N2 B182925 1-Benzyl-4-phenylpiperazine CAS No. 3074-46-2

1-Benzyl-4-phenylpiperazine

Cat. No.: B182925
CAS No.: 3074-46-2
M. Wt: 252.35 g/mol
InChI Key: VEJWDLHOLWGRLH-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperazine (BPP) is an organic compound that is part of a class of compounds known as phenylpiperazines. It is a synthetic compound that has been used in a variety of scientific and medical applications. BPP is a cyclic, aromatic compound that is used as a building block for the synthesis of other organic compounds. It is also used as a pharmaceutical intermediate, as a research chemical, and as a drug.

Scientific Research Applications

  • Mass Spectrometry Characterization : 1-Benzyl-4-phenylpiperazine derivatives have been characterized using electron impact mass spectrometry, aiding in determining the structure of impurities and degradation products, as well as characterizing compounds synthesized for metabolic purposes (Mallen & Smith, 1979).

  • Radiopharmaceutical Applications : Radioiodinated derivatives of this compound have shown potential as adrenal and myocardial imaging radiopharmaceuticals. These compounds demonstrate good adrenal and myocardial selectivity and can be used for imaging purposes (Hanson, 1982).

  • Medicinal Chemistry : The N-phenylpiperazine subunit, a component of this compound, is a versatile scaffold in medicinal chemistry. It has applications in CNS disorders and other therapeutic fields, suggesting new research areas for N-phenylpiperazine derivatives (Maia, Tesch, & Fraga, 2012).

  • Endocannabinoid Hydrolase Inhibition : Certain derivatives of this compound have been tested as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in endocannabinoid metabolism. These inhibitors could have therapeutic potential in various disorders (Morera et al., 2012).

  • Antifungal Activity : Some this compound derivatives have shown promising antifungal activity, particularly against Pneumocystis carinii, suggesting their potential as antifungal agents (Laurent et al., 2010).

  • Anxiolytic Potential : Phenylpiperazine derivatives, closely related to this compound, have demonstrated anxiolytic-like activity in animal models and clinical trials. These compounds interact with dopaminergic and serotoninergic neuron systems, suggesting a mechanism of action different from traditional anxiolytics (Lloyd et al., 1985).

  • Antimicrobial Evaluation : Hydrazones of this compound and related compounds have been tested for antibacterial and antifungal activities, showing potential in treating various microbial infections (Yung, Mahony, & Whitehouse, 1971).

  • Chemiluminescence Detection : The chemiluminescence reactions of benzylpiperazines and phenylpiperazines with tris(2,2'-bipyridine)ruthenium(III) have been explored for the detection of these compounds, which can be applied in forensic analysis (Waite et al., 2013).

Safety and Hazards

1-Benzyl-4-phenylpiperazine is toxic if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

1-benzyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJWDLHOLWGRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333529
Record name 1-benzyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-46-2
Record name 1-benzyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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